N2-Isopropylpyridine-2,5-diamine hydrochloride
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Overview
Description
N2-Isopropylpyridine-2,5-diamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isopropylpyridine-2,5-diamine hydrochloride typically involves the reaction of pyridine derivatives with isopropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N2-Isopropylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-Isopropylpyridine-2,5-diamine N-oxide, while reduction may produce N2-Isopropylpyridine-2,5-diamine.
Scientific Research Applications
N2-Isopropylpyridine-2,5-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Isopropylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N2-Isopropylpyridine-2,3-diamine: Another derivative of pyridine with similar chemical properties but different positional isomerism.
N2-Isopropylpyridine-2,4-diamine: Similar structure but with the amino groups in different positions.
Uniqueness
N2-Isopropylpyridine-2,5-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
2-N-propan-2-ylpyridine-2,5-diamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-6(2)11-8-4-3-7(9)5-10-8;/h3-6H,9H2,1-2H3,(H,10,11);1H |
InChI Key |
JCRKXUHKTYCTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)N.Cl |
Origin of Product |
United States |
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